

# Spectroscopic Profile of Isolongifolanone: A Technical Guide

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## Compound of Interest

Compound Name: *Isolongifolanone*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Isolongifolanone**, a sesquiterpenoid ketone. The information presented herein is intended to support research, quality control, and drug development activities by providing detailed spectroscopic and methodological information.

## Chemical Structure

IUPAC Name: (3aR,6S,9aS)-3a,6,9,9-tetramethyldecahydronaphtho[2,1-b]furan-2(1H)-one

Molecular Formula: C<sub>15</sub>H<sub>24</sub>O

Molecular Weight: 220.35 g/mol

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Isolongifolanone** based on available literature.

## Infrared (IR) Spectroscopy

Functional Group	Absorption Band (cm <sup>-1</sup> )
Carbonyl (C=O)	1695
Methylene (-CH <sub>2</sub> -)	1462
gem-Dimethyl	1375

## Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Proposed Fragment
220	25	[M] <sup>+</sup>
205	100	[M-CH <sub>3</sub> ] <sup>+</sup>
177	30	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>
163	40	[M-C <sub>4</sub> H <sub>7</sub> O] <sup>+</sup>
137	55	[C <sub>10</sub> H <sub>17</sub> ] <sup>+</sup>
121	60	[C <sub>9</sub> H <sub>13</sub> ] <sup>+</sup>
109	75	[C <sub>8</sub> H <sub>13</sub> ] <sup>+</sup>
95	80	[C <sub>7</sub> H <sub>11</sub> ] <sup>+</sup>
81	70	[C <sub>6</sub> H <sub>9</sub> ] <sup>+</sup>
67	50	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
55	45	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	65	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>

Note: The relative intensities are approximate and can vary depending on the specific instrument and experimental conditions.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed <sup>1</sup>H and <sup>13</sup>C NMR data for **Isolongifolanone** are not readily available in the public domain. Further experimental work is required to establish a definitive NMR profile for this compound.

## Experimental Protocols

The spectroscopic data presented in this guide were obtained using the following methodologies, as described in the available literature.[\[1\]](#)

### Infrared (IR) Spectroscopy

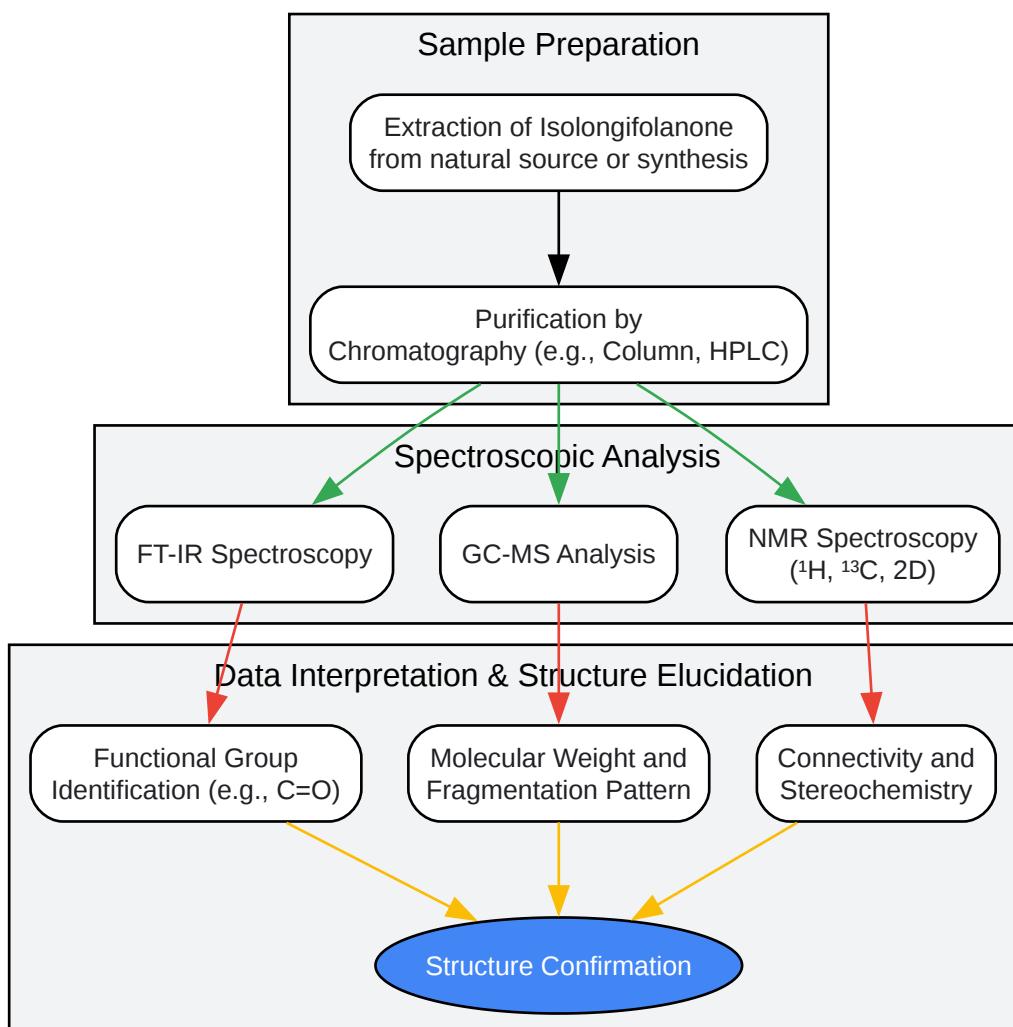
- Instrument: FT-IR Spectrometer
- Sample Preparation: The liquid sample was analyzed as a thin film between KBr plates or using a suitable solvent like Nujol to make a mull.
- Data Acquisition: Spectra were recorded in the mid-IR region (typically 4000-400  $\text{cm}^{-1}$ ).

### Mass Spectrometry (MS)

- Instrument: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).
- Ionization Mode: Electron Impact (EI).
- Electron Energy: 70 eV.
- GC Column: A non-polar capillary column (e.g., SE-30) is typically used for the separation of sesquiterpenoids.
- Temperature Program: A temperature gradient is employed to ensure the elution of **Isolongifolanone**.
- Data Acquisition: Mass spectra are recorded over a mass-to-charge ratio ( $m/z$ ) range suitable for detecting the molecular ion and its fragments.

### Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a natural product like **Isolongifolanone**.

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Caption: General workflow for the spectroscopic characterization of **Isolongifolanone**.

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## References

- 1. sphinxsai.com [sphinxsai.com]

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